Mass Shift of +9.03 Da Ensures Baseline-Resolved MS Detection Relative to Unlabeled Acotiamide Methyl Ether
Acotiamide methyl ether-d9 (MW 473.63 g/mol) exhibits a nominal mass increase of +9 Da relative to the unlabeled Acotiamide Methyl Ether (MW 464.6 g/mol) [1] . This 9-Da shift exceeds the widely accepted minimum requirement of ≥3 Da for small-molecule SIL internal standards to avoid isotopic spectral overlap with the unlabeled analyte . In contrast, the parent drug deuterated analog acotiamide-d6 (MW differing by +6 Da from unlabeled acotiamide) is structurally mismatched for metabolite quantification and may exhibit different fragmentation patterns under MS/MS conditions.
| Evidence Dimension | Molecular weight and mass shift for MS discrimination |
|---|---|
| Target Compound Data | 473.63 g/mol (C₂₂H₂₃D₉N₄O₅S), mass shift +9.03 Da vs. unlabeled metabolite |
| Comparator Or Baseline | Unlabeled Acotiamide Methyl Ether: 464.6 g/mol (C₂₂H₃₂N₄O₅S); Acotiamide-d6: 456.96 g/mol (free base, C₂₁H₂₄D₆N₄O₅S), mass shift +6 Da vs. parent acotiamide |
| Quantified Difference | +9.03 Da (target d9 vs. unlabeled metabolite); +6 Da (acotiamide-d6 vs. parent drug; not applicable to metabolite) |
| Conditions | Calculated from molecular formulas; confirmed by vendor Certificate of Analysis data and PubChem computed properties |
Why This Matters
A mass shift of ≥3 Da is required to prevent isotopic cross-talk between the internal standard and analyte channels in triple quadrupole MS; the +9 Da shift provides comfortable margin and is specific to the metabolite, not the parent drug.
- [1] PubChem Compound Summary CID 19611140. Acotiamide Methyl Ether. Molecular Weight: 464.6 g/mol. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/19611140 (Accessed 2026-05-02). View Source
